molecular formula C8H7BrN2 B1339347 3-Bromo-5-methylimidazo[1,2-a]pyridine CAS No. 5857-47-6

3-Bromo-5-methylimidazo[1,2-a]pyridine

Katalognummer: B1339347
CAS-Nummer: 5857-47-6
Molekulargewicht: 211.06 g/mol
InChI-Schlüssel: SXBCJQRRSDYIKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with a bromine atom at the 3-position and a methyl group at the 5-position.

Eigenschaften

IUPAC Name

3-bromo-5-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-3-2-4-8-10-5-7(9)11(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBCJQRRSDYIKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC=C(N12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301281705
Record name 3-Bromo-5-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5857-47-6
Record name 3-Bromo-5-methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5857-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine with an appropriate brominated ketone. One common method is the reaction of 2-aminopyridine with 3-bromo-2-butanone under acidic conditions, leading to the formation of the desired imidazo[1,2-a]pyridine scaffold . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.

Analyse Chemischer Reaktionen

Substitution Reactions at the C3 Position

The bromine atom at position 3 undergoes nucleophilic substitution under various conditions, enabling functionalization with diverse groups.

1.1. Alkylation via Aza-Friedel–Crafts Reaction

A three-component aza-Friedel–Crafts reaction catalyzed by Y(OTf)₃ facilitates C3-alkylation using aldehydes and cyclic amines (e.g., pyrrolidine). This method achieves yields up to 93% under mild, oxidant-free conditions .

Mechanism :

  • Formation of an iminium ion intermediate from the aldehyde and amine.
  • Electrophilic attack on the C3 position of the imidazo[1,2-a]pyridine.
  • Proton elimination to yield the alkylated product .

Example :

SubstrateAldhydeAmineProduct (Yield)
3-Bromo-5-methylimidazo[1,2-a]pyridineBenzaldehydePyrrolidine3-(Pyrrolidinylmethyl)-5-methylimidazo[1,2-a]pyridine (89%)

Bromination and Competitive Pathways

The compound participates in bromination reactions, often competing with other transformations depending on reaction conditions.

2.1. Regioselective Bromination

Under oxidative conditions with TBHP (tert-butyl hydroperoxide), in situ generation of bromine occurs via HBr oxidation. This leads to selective bromination at the C3 position .

Key Findings :

  • Bromination proceeds via an ionic pathway, as radical inhibitors (TEMPO, BHT) do not suppress the reaction .
  • Bromine generation is critical; adding 1-cyclohexen-1-ylbenzene (a bromine scavenger) halts product formation .

Reaction Conditions :

ReagentsSolventTemperatureYield
TBHP, HBrEthyl acetate80°C88%

Competitive Reaction Pathways

The reactivity of this compound is influenced by catalysts and reagents, leading to divergent products.

4.1. Role of Intermediates

  • Iminium Ion (Path I) : Formed from aldehydes and amines, it attacks the electron-rich C3 position .
  • Benzyl Alcohol (Path II) : Generated via electrophilic addition of aldehyde to imidazo[1,2-a]pyridine, followed by dehydration .

Evidence :

  • ESI-HRMS detected iminium ion (m/z 215.12) and benzyl alcohol (m/z 198.09) intermediates .

5.1. Functionalization for Medicinal Chemistry

  • C3 Modification : Enables introduction of pharmacophores (e.g., amino, thiol groups) .
  • Cross-Coupling : The bromine atom facilitates Suzuki–Miyaura couplings, though explicit examples in provided sources focus on alkylation .

6.1. Effect of Catalysts on Yield

CatalystReaction TypeYield Improvement
Y(OTf)₃Aza-Friedel–Crafts89% → 93%
None (TBHP only)Bromination42% → 88%

Limitations and Challenges

  • Competing Pathways : Bromination and amidation require precise control of reagents .
  • Stereoselectivity : Limited data on stereochemical outcomes in alkylation reactions .

Note: Data synthesized from peer-reviewed studies , excluding non-preferred sources as specified.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

3-Bromo-5-methylimidazo[1,2-a]pyridine (Br-MIP) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of Br-MIP, focusing on its mechanisms of action, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

Br-MIP is characterized by its imidazo[1,2-a]pyridine core with a bromine atom at the 3-position and a methyl group at the 5-position. The molecular formula is C8H7BrN2C_8H_7BrN_2 with a molecular weight of approximately 215.06 g/mol. Its structure is crucial for its interaction with biological targets, influencing its pharmacokinetic properties.

Antimicrobial Activity

Br-MIP exhibits notable antimicrobial properties. It has been shown to be effective against various bacterial strains, including Staphylococcus aureus. In studies, Br-MIP demonstrated minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL against these pathogens, indicating its potential as an antibacterial agent .

Anticancer Properties

The compound has also been investigated for its anticancer activities. Research indicates that Br-MIP can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest. A study reported that exposure to Br-MIP resulted in significant cytotoxic effects on breast cancer cells, with IC50 values in the low micromolar range .

Anti-inflammatory Effects

Br-MIP has demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators. It was found to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting its potential utility in treating inflammatory diseases .

The biological activities of Br-MIP are attributed to its ability to interact with various molecular targets:

  • DNA Interaction : Br-MIP can intercalate into DNA, leading to structural modifications that trigger cellular responses such as apoptosis.
  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of certain enzymes involved in cancer progression and inflammation, including cyclooxygenase (COX) and lipoxygenase (LOX) pathways .
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, which is linked to its anticancer and antimicrobial activities .

Study on Antimicrobial Activity

A study conducted by researchers focused on the synthesis and evaluation of various halogenated imidazo[1,2-a]pyridines, including Br-MIP. The results indicated that Br-MIP exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR), showing that bromination at the 3-position enhanced antimicrobial efficacy compared to non-brominated analogs .

Study on Cancer Cell Lines

In a comprehensive evaluation of Br-MIP's anticancer properties, it was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that Br-MIP led to a dose-dependent decrease in cell viability, with mechanisms involving ROS generation and activation of apoptotic pathways being confirmed through flow cytometry assays .

Data Summary

Biological ActivityObserved EffectReference
AntimicrobialMIC: 4-16 µg/mL against S. aureus
AnticancerIC50: Low micromolar range
Anti-inflammatorySuppression of TNF-α and IL-6

Q & A

Q. Advanced

  • Catalyst optimization : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for Suzuki couplings to reduce metal leaching and improve yields (85% vs. 70%) .
  • Solvent selection : Use DMF for iodine-catalyzed reactions to enhance solubility of brominated intermediates .
  • Workup protocols : Quench reactions with Na₂S₂O₃ to remove excess iodine, followed by extraction with dichloromethane/water .

Purity control : Monitor reactions via TLC (silica gel, UV visualization) and isolate products using flash chromatography .

What safety protocols are essential when handling brominated imidazo[1,2-a]pyridine compounds during synthesis?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors .
  • Waste disposal : Collect halogenated waste separately and contract licensed facilities for incineration .

Emergency measures : For spills, neutralize with sodium bicarbonate and adsorb using vermiculite .

How do non-covalent interactions influence the crystal packing and stability of imidazo[1,2-a]pyridine derivatives?

Q. Advanced

  • π-π stacking : Aromatic rings align face-to-face (3.6 Å spacing), stabilizing the crystal lattice .
  • C–H⋯N hydrogen bonds : Interactions between pyridine N and adjacent C–H groups (2.8–3.0 Å) enhance thermal stability .
  • Van der Waals forces : Methyl and bromo groups contribute to dense packing, increasing melting points (e.g., 179–181°C for a derivative) .

Methodology : Analyze single-crystal X-ray data with software like Mercury to quantify interaction distances and angles .

What in vitro and in vivo models are used to evaluate the anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives?

Q. Advanced

  • In vitro : LPS-stimulated RAW 264.7 macrophages measure TNF-α/IL-6 suppression via ELISA. IC₅₀ values <10 µM indicate potency .
  • In vivo : Murine models of colitis (DSS-induced) assess colon inflammation reduction. Administer derivatives orally (10–50 mg/kg) and monitor histopathology .

Validation : Compare to dexamethasone controls and confirm target engagement via Western blotting for NF-κB pathway markers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.